Cas no 2137987-90-5 (3-aminodecanoic acid, trifluoroacetic acid)

3-aminodecanoic acid, trifluoroacetic acid 化学的及び物理的性質
名前と識別子
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- 3-aminodecanoic acid; trifluoroacetic acid
- 3-aminodecanoic acid, trifluoroacetic acid
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- MDL: MFCD31421016
- インチ: 1S/C10H21NO2.C2HF3O2/c1-2-3-4-5-6-7-9(11)8-10(12)13;3-2(4,5)1(6)7/h9H,2-8,11H2,1H3,(H,12,13);(H,6,7)
- InChIKey: BMZCMKJPCDEOBS-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(F)F.OC(CC(CCCCCCC)N)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 20
- 回転可能化学結合数: 8
- 複雑さ: 220
- トポロジー分子極性表面積: 101
3-aminodecanoic acid, trifluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-297575-1.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-297575-10.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 10.0g |
$7373.0 | 2023-02-28 | ||
Enamine | EN300-297575-10g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 10g |
$7373.0 | 2023-09-06 | ||
Enamine | EN300-297575-5.0g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 5.0g |
$4972.0 | 2023-02-28 | ||
Enamine | EN300-297575-5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 5g |
$4972.0 | 2023-09-06 | ||
Enamine | EN300-297575-2.5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 2.5g |
$3362.0 | 2023-09-06 | ||
Enamine | EN300-297575-1g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 1g |
$1714.0 | 2023-09-06 | ||
Enamine | EN300-297575-0.1g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.1g |
$1508.0 | 2023-09-06 | ||
Enamine | EN300-297575-0.05g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.05g |
$1440.0 | 2023-09-06 | ||
Enamine | EN300-297575-0.5g |
3-aminodecanoic acid, trifluoroacetic acid |
2137987-90-5 | 0.5g |
$1646.0 | 2023-09-06 |
3-aminodecanoic acid, trifluoroacetic acid 関連文献
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
3-aminodecanoic acid, trifluoroacetic acidに関する追加情報
Chemical Profile of 3-aminodecanoic acid, trifluoroacetic acid (CAS No. 2137987-90-5)
3-aminodecanoic acid, trifluoroacetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2137987-90-5, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and material science. This compound, featuring a decanoic acid backbone substituted with an amino group and a trifluoroacetic acid moiety, presents unique structural and functional properties that make it valuable for various applications.
The molecular structure of 3-aminodecanoic acid, trifluoroacetic acid consists of a ten-carbon chain terminated by a carboxylic acid group and an amino group, with the trifluoroacetic acid component introducing fluorine atoms into the system. This structural configuration imparts distinct physicochemical characteristics, including enhanced solubility in polar solvents and increased metabolic stability, which are critical factors in drug design and development.
In recent years, 3-aminodecanoic acid, trifluoroacetic acid has been explored as a key intermediate in the synthesis of bioactive molecules. Its bifunctional nature—possessing both an amino group for nucleophilic substitution reactions and a carboxylic acid group for esterification or amidation—makes it a versatile building block for constructing complex pharmaceutical scaffolds. Researchers have leveraged these properties to develop novel therapeutic agents targeting various diseases, including oncology and inflammatory disorders.
One of the most compelling applications of 3-aminodecanoic acid, trifluoroacetic acid is in the realm of peptide mimetics and peptidomimetics. The introduction of fluorine atoms into the molecule enhances its resistance to enzymatic degradation, allowing for prolonged biological activity. This has been particularly useful in designing long-acting injectables and oral formulations that require sustained release. Additionally, the trifluoroacetic acid moiety can serve as a pharmacophore, improving binding affinity to biological targets such as enzymes and receptors.
Recent studies have highlighted the potential of 3-aminodecanoic acid, trifluoroacetic acid in materials science, particularly in the development of advanced polymers and coatings. The compound’s ability to form stable derivatives with other functional groups has led to the creation of high-performance materials with tailored properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for industrial applications.
The synthesis of 3-aminodecanoic acid, trifluoroacetic acid typically involves multi-step organic reactions starting from commercially available precursors such as decanoic acid or its derivatives. The introduction of the amino group is often achieved through reductive amination or direct amide coupling reactions, while the trifluoroacetic acid component is incorporated via halogenation followed by fluorination techniques. These synthetic pathways highlight the compound’s accessibility despite its complex structure.
In drug discovery pipelines, 3-aminodecanoic acid, trifluoroacetic acid has been utilized as a scaffold for fragment-based drug design. By modifying its functional groups or appending different side chains, researchers can generate libraries of compounds with diverse biological activities. This approach has accelerated the identification of lead compounds for further optimization into viable therapeutics.
The pharmacokinetic profile of derivatives derived from 3-aminodecanoic acid, trifluoroacetic acid has been extensively studied to understand their absorption, distribution, metabolism, excretion (ADME) properties. The presence of fluorine atoms has been shown to influence metabolic pathways significantly, potentially leading to improved bioavailability and reduced clearance rates. These insights have guided medicinal chemists in designing molecules with enhanced pharmacological efficacy.
From an industrial perspective, 3-aminodecanoic acid, trifluoroacetic acid represents a valuable asset for chemical manufacturers due to its utility across multiple sectors. Its role in pharmaceutical synthesis underscores its importance in meeting global healthcare demands. Moreover, its potential applications in agrochemicals and specialty chemicals further expand its market relevance.
The environmental impact of producing and using 3-aminodecanoic acid, trifluoroacetic acid is another critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste generation and energy consumption. Such initiatives align with broader sustainability goals within the chemical industry while ensuring that this compound remains accessible for scientific advancement.
In conclusion,3-aminodecanoic acid, tri-fluor-acet-i-c ac-id (CAS No. 2137987-90-5) is a multifunctional compound with far-reaching implications in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material engineering. As research continues to uncover new possibilities for this compound, 3-amino-decan-oic ac-id, tri-fluor-o-ac-ti-c ac-id will likely remain at the forefront of innovation across multiple scientific disciplines.
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